Usnic acid

説明

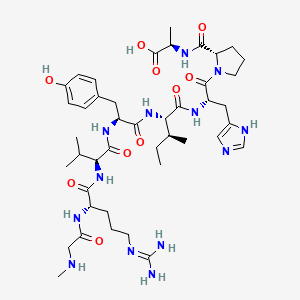

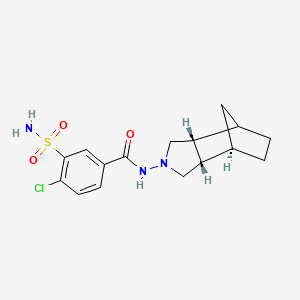

Usnic acid is a naturally occurring dibenzofuran derivative found in several lichen species . It is known for its yellow or orange color and its needle-like crystal structure . It was first isolated by German scientist W. Knop in 1844 and first synthesized between 1933 and 1937 by Curd and Robertson . It is known to occur in nature in both the d- and l-forms as well as a racemic mixture .

Synthesis Analysis

Usnic acid was first synthesized between 1933 and 1937 by Curd and Robertson . It is a polyketide biosynthesized via methylphloroacetophenone as an intermediate . There have been studies on the production of Usnic Acid-Derived Pyrazoles and the design of new usnic acid derivatives .

Molecular Structure Analysis

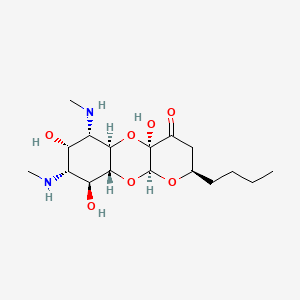

Usnic acid has a molecular formula of C18H16O7 and a molecular weight of 344.32 grams per mole . It is characterized by its yellow or orange color and its needle-like crystal structure .

Chemical Reactions Analysis

Usnic acid is a secondary metabolite in lichens . It is believed that usnic acid protects the lichen from adverse effects of sunlight exposure and deters grazing animals with its bitter taste . Chemical interactions between Usnic acid and b-cyclodextrin were evaluated by IR, H1 NMR, X-ray, and thermal analysis .

Physical And Chemical Properties Analysis

Usnic acid has a molar mass of 344.319 g·mol −1. It has a melting point of 204 °C (399 °F; 477 K). Its solubility in water is <0.001 g/L (25°C), in acetone it is 0.077 g/L, in ethyl acetate it is 0.088 g/L, in furfural it is 0.732 g/L, and in furfuryl alcohol it is 0.121 g/L .

科学的研究の応用

Antimicrobial Agent

Field: Pharmacology Application: Usnic acid has been recognized for its antimicrobial properties . It has been used as an antibiotic to combat various types of bacterial infections . Methods: The application of usnic acid as an antimicrobial agent typically involves its direct application to the infected area or its incorporation into pharmaceutical formulations . Results: Usnic acid has shown effectiveness in inhibiting the growth of various types of bacteria, contributing to its recognition as a potent antimicrobial agent .

Antitumor Agent

Field: Oncology Application: Usnic acid has been studied for its potential antitumor properties . Methods: In cancer research, usnic acid is often applied in vitro to cancer cells to study its effects on cell proliferation and apoptosis . Results: Studies have shown that usnic acid can inhibit the growth of certain types of cancer cells, suggesting its potential as an antitumor agent .

Antiviral Agent

Field: Virology Application: Usnic acid has been explored for its antiviral properties . Methods: The antiviral activity of usnic acid is typically studied using in vitro viral infection models . Results: Usnic acid has demonstrated the ability to inhibit the replication of certain viruses, indicating its potential as an antiviral agent .

Antiparasitic Agent

Field: Parasitology Application: Usnic acid has been investigated for its antiparasitic properties . Methods: The antiparasitic activity of usnic acid is usually studied using in vitro models of parasitic infection . Results: Usnic acid has shown effectiveness in inhibiting the growth of certain parasites, suggesting its potential as an antiparasitic agent .

Nanotechnology Applications

Field: Nanotechnology Application: Usnic acid has been used in the development of innovative alternatives such as their encapsulation in controlled release systems, an attractive tool for pharmaceutical nanotechnology . Methods: These systems allow the active ingredient to be released at the optimal yield speed and reduce the dosing regimen . Results: Consequently, they are able to increase therapeutic efficacy by minimizing side effects .

Source for New Molecules

Field: Chemistry Application: Usnic acid has been considered as a source in obtaining new molecules, allowing structural modifications (syntheses) from it . Methods: The purpose is to potentiate biological activity, leading to an optimization of therapeutic activity . Results: This has led to the development of new molecules with optimized biological activities and reduced toxicity .

Cosmetic Applications

Field: Cosmetology Application: Usnic acid has been used in the cosmetic industry due to its antimicrobial properties . Methods: It is often incorporated into cosmetic formulations such as creams and lotions . Results: The use of usnic acid in cosmetics can help prevent the growth of bacteria, contributing to the product’s shelf life and safety .

Extraction Optimization

Field: Chemical Engineering Application: The extraction process of usnic acid has been optimized for effective acquisition of this compound for scientific research purposes, but also for applications in the pharmaceutical or cosmetic industries . Methods: The optimal procedure for usnic acid extraction involves a fractional factorial design . Results: This optimized extraction process may be suitable for effective acquisition of usnic acid .

Source of New Molecules

Field: Chemistry Application: Usnic acid has been considered as a source in obtaining new molecules, allowing structural modifications (syntheses) from it . Methods: The purpose is to potentiate biological activity, leading to an optimization of therapeutic activity . Results: This has led to the development of new molecules with optimized biological activities and reduced toxicity .

Immunostimulating Agent

Field: Immunology Application: Usnic acid has been studied for its immunostimulating properties . Methods: The immunostimulating activity of usnic acid is typically studied using in vitro models of immune response . Results: Usnic acid has demonstrated the ability to stimulate the immune system, indicating its potential as an immunostimulating agent .

Anti-Inflammatory Agent

Field: Pharmacology Application: Usnic acid has been explored for its anti-inflammatory properties . Methods: The anti-inflammatory activity of usnic acid is usually studied using in vitro models of inflammation . Results: Usnic acid has shown effectiveness in reducing inflammation, suggesting its potential as an anti-inflammatory agent .

Autophagy Manipulation in Cancer Cells

Field: Oncology Application: Usnic acid has been studied for its effects on mitochondrial and lysosomal function in cancer cells . Methods: The effects of usnic acid on autophagy in cancer cells are typically studied using in vitro cancer cell models . Results: Usnic acid has been reported to have implications for therapeutic manipulation of autophagy and pH-determined drug distribution .

Safety And Hazards

Usnic acid and its salts are associated with severe hepatotoxicity and liver failure . Daily oral intake of 300–1350 mg over a period of weeks has led to severe hepatotoxicity in a number of persons . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Substantial progress has been made in the study of the anti-inflammatory effects of usnic acid, but the mechanism and drug target are still unclear . Research has driven the development of innovative alternatives, such as their encapsulation in controlled release systems, an attractive tool for pharmaceutical nanotechnology . These systems allow the active ingredient to be released at the optimal yield speed and reduce the dosing regimen .

特性

IUPAC Name |

2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,11,22-23H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCUKLJLRRAKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040123 | |

| Record name | Usnic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Yellow crystalline solid; [MSDSonline] | |

| Record name | Usnic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility at 25 °C (g/100 ml): acetone, 0.77; ethyl acetate, 0.88; fural, 7.32; furfuryl alcohol, 1.21, Solubility at 25 °C (g/100 ml): water, <0.01 | |

| Record name | USNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The physiological effects of usnic acid /was investigated/ in two cultured species of the lichen alga Trebouxia. Exposing Trebouxia to the sodium salt of usnic acid resulted in the inhibition of growth and photosynthesis, an incr in membrane permeability and immobilization of zoospore. /Usnic acid, sodium salt/, The mechanism of action expressed by usnic acid remains speculative. (+)-Usnic acid has been shown to be an uncoupler of oxidative phosphorylation in mouse-liver mitochondria at levels of 1 uM., The accumulation of usnic acid can be stimulated by the inhibition of photosynthesis, suggesting a possible role of glucose in regulating enzymes of phenol synthesis., Experiments show that usnic acid is an allelopathic agent, inhibiting moss spore germination and that its effectiveness is pH dependent., In vitro, usnic acid has a slight inhibitory action against leukotriene biosynthesis in bovine polymorphonuclear leukocytes by a specific enzyme interaction rather than acting as an antioxidant against the peroxidation process, or as a scavenger, or even as a source of free radicals. | |

| Record name | USNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Usnic acid | |

Color/Form |

... yellowish /colored/ pigment., Yellow orthorombic prisms from acetone, Crystalline yellow solid | |

CAS RN |

125-46-2 | |

| Record name | Usnic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Usnic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | usnic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3(2H,9bH)-Dibenzofurandione, 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Usnic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diacetyl-1,2,3,9b-tetrahydro-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | USNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

204 °C | |

| Record name | USNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]-](/img/structure/B1683681.png)